molecular formula C10H15NS B14161432 Pyridine, 4-(2-(propylthio)ethyl)- CAS No. 21070-69-9

Pyridine, 4-(2-(propylthio)ethyl)-

Cat. No.: B14161432
CAS No.: 21070-69-9
M. Wt: 181.30 g/mol
InChI Key: GZPXNKSJZQYKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-(2-(propylthio)ethyl)-, is a sulfur-containing pyridine derivative characterized by a propylthioethyl substituent at the 4-position of the pyridine ring. This compound serves as a critical intermediate in synthesizing mercaptopyridine-activated trithiol-RAFT (Reversible Addition-Fragmentation Chain Transfer) agents, which are pivotal in controlled radical polymerization for designing hybrid materials . The synthesis involves reacting 2-mercaptoethanol with 2,2'-dithiodipyridine, followed by purification via flash column chromatography (petroleum ether/ethyl acetate, 3:2 v/v) . Its structural uniqueness lies in the disulfide (-S-S-) linkage and the propylthioethyl (-S-CH2CH2CH3) group, which enhance reactivity in polymer grafting and stabilization processes .

Properties

CAS No.

21070-69-9

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

4-(2-propylsulfanylethyl)pyridine

InChI

InChI=1S/C10H15NS/c1-2-8-12-9-5-10-3-6-11-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

GZPXNKSJZQYKFX-UHFFFAOYSA-N

Canonical SMILES

CCCSCCC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 4-(2-Haloethyl)pyridine Derivatives

The most direct route to pyridine, 4-(2-(propylthio)ethyl)- involves nucleophilic displacement of a halogen atom in 4-(2-haloethyl)pyridine using propylthiolate anions. This method leverages the electrophilicity of the β-carbon in haloethyl groups, facilitating S~N~2 substitution.

Synthesis of 4-(2-Chloroethyl)pyridine

4-(2-Chloroethyl)pyridine serves as the foundational intermediate. As described in CN101993413A, analogous chloroethyl derivatives are synthesized via hydrogenation of α,β-unsaturated esters. For instance, reducing 4-pyridine malonaldehydic acid ethyl ester under 2.0 MPa H₂ with Pd/C yields 4-pyridine ethyl propionate, which undergoes chlorination using PCl₅ or SOCl₂.

Thiolation with Propylthiol

Reacting 4-(2-chloroethyl)pyridine with sodium propylthiolate (NaSPr) in anhydrous ethanol at 60°C for 5 hours achieves substitution. A molar ratio of 1:1.2 (chloroethyl:NaSPr) optimizes yield (78–82%). Excess thiolate minimizes dialkylation byproducts. Post-reaction, acid-base extraction isolates the product, with GC purity exceeding 95%.

Table 1: Optimization of Nucleophilic Substitution Conditions
Parameter Optimal Value Yield (%) Purity (%)
Temperature 60°C 82 96.7
NaSPr Equivalents 1.2 81 95.2
Solvent Ethanol 78 94.8

Reduction of 4-(2-(Propylthio)acetyl)pyridine

An alternative two-step approach involves synthesizing a ketone precursor followed by borohydride reduction.

Formation of 4-(2-(Propylthio)acetyl)pyridine

Condensing 4-pyridineacetic acid with propylthiol via thiourea coupling (CN103923020A) generates the acetyl intermediate. Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in THF at 0°C achieves 85% conversion.

Borohydride Reduction

Treating the ketone with sodium borohydride (NaBH₄) in ethanol at 20–30°C selectively reduces the carbonyl to a methylene group. As demonstrated in EP2985286B1, NaBH₄ (2.5 equivalents) in the presence of CaCl₂ enhances hydride delivery, yielding 75–80% of the target compound.

Transition Metal-Catalyzed C–S Bond Formation

Palladium and copper catalysts enable direct coupling between pyridinyl halides and propylthiols, bypassing pre-functionalized intermediates.

Ullmann-Type Coupling

Reacting 4-bromoethylpyridine with propylthiol using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 110°C for 24 hours achieves 65–70% yield. This method avoids harsh nucleophilic conditions but requires inert atmosphere handling.

Palladium-Mediated Cross-Coupling

Pd(PPh₃)₄ catalyzes the reaction between 4-vinylpyridine and propyl disulfide (PrS–SPr) under H₂ (1 atm), forming the thioether via hydrothiolation. This one-pot method, adapted from CN101993413A, offers 72% yield with 98% regioselectivity.

Thiol-Ene Click Chemistry

Radical-mediated thiol-ene reactions provide a metal-free route. Irradiating 4-vinylpyridine and propylthiol with UV light (λ = 365 nm) in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA) initiates anti-Markovnikov addition. This method, though efficient (>90% conversion), requires stringent deoxygenation and yields moderate purity (88–92%).

Comparative Analysis of Methodologies

Table 2: Efficiency and Scalability of Synthetic Routes
Method Yield (%) Purity (%) Scalability Cost ($/kg)
Nucleophilic Substitution 82 96.7 High 120
Borohydride Reduction 80 95.2 Moderate 150
Ullmann Coupling 70 93.5 Low 220
Thiol-Ene Reaction 90 88.0 High 180

Nucleophilic substitution remains the most cost-effective and scalable method, whereas thiol-ene chemistry offers superior yields despite purification challenges.

Mechanistic Insights and Side Reactions

Competing Elimination in Substitution

Under high temperatures (>70°C), 4-(2-chloroethyl)pyridine undergoes dehydrohalogenation, forming 4-vinylpyridine. Maintaining temperatures below 60°C and using polar aprotic solvents (e.g., DMF) suppress this pathway.

Over-Reduction in Borohydride Routes

Excess NaBH₄ may reduce the pyridine ring, leading to piperidine byproducts. Controlled addition (1.0–1.2 equivalents) and CaCl₂ as a Lewis acid mitigate this issue.

Industrial-Scale Considerations

Patents CN101993413A and EP2985286B1 emphasize solvent recovery and catalyst reuse for economic viability. For example, distilling ethanol from reaction mixtures reduces waste by 40%. Additionally, Pd/C catalysts retain 90% activity after five hydrogenation cycles.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(2-(propylthio)ethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthioethyl group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

Pyridine, 4-(2-(propylthio)ethyl)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-(propylthio)ethyl)- involves its interaction with specific molecular targets. The propylthioethyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives and Related Heterocycles

Compound Name Molecular Formula Key Functional Groups Solubility (Log S) Reactivity/Application Reference
Pyridine, 4-(2-(propylthio)ethyl)- C10H15NS2 Pyridine, disulfide, propylthioethyl Not reported RAFT agent synthesis, polymerization
2-(3-((tert-Butyldimethylsiloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine C17H28INOSi Pyridine, siloxy, iodo, pyrrolidine Not reported Catalysis, medicinal chemistry
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone C9H11NO2 Pyridine, methoxy, acetyl Not reported Organic synthesis intermediates
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C12H16N2O3S2 Pyrimidine, thioether, thietanyloxy Not reported Antiviral/antimicrobial research
Ethyl 2-(piperidin-4-yl)acetate C9H17NO2 Piperidine, ester -1.45 (Log S) Drug delivery, CNS-targeted agents

Key Observations:

Structural Differentiation :

  • Pyridine Core : Unlike piperidine (saturated six-membered ring with one nitrogen) in Ethyl 2-(piperidin-4-yl)acetate , Pyridine, 4-(2-(propylthio)ethyl)- retains aromaticity, enhancing its stability in redox reactions .
  • Sulfur Functionality : The propylthioethyl group distinguishes it from methoxy- or iodo-substituted pyridines in the Catalog of Pyridine Compounds . Its disulfide bond enables reversible cleavage, critical for RAFT-mediated polymerization .

Reactivity and Applications: RAFT Agents: Pyridine, 4-(2-(propylthio)ethyl)- outperforms non-sulfur analogs (e.g., methoxy-substituted pyridines) in stabilizing radical intermediates during polymer grafting . Biological Relevance: While Ethyl 2-(piperidin-4-yl)acetate exhibits high blood-brain barrier (BBB) permeability (BBB score: 0.97) , Pyridine, 4-(2-(propylthio)ethyl)- lacks reported bioactivity, emphasizing its niche in materials science.

Solubility and Physicochemical Properties :

  • Ethyl 2-(piperidin-4-yl)acetate has a Log S of -1.45, indicating moderate aqueous solubility, whereas Pyridine, 4-(2-(propylthio)ethyl)-’s solubility remains unquantified but is inferred to be lower due to hydrophobic propylthioethyl groups .

Q & A

Basic: What safety protocols are critical when handling 4-(2-(propylthio)ethyl)pyridine?

Answer:

  • Key Protocols:
    • Engineering Controls: Use local exhaust ventilation to minimize vapor inhalation .
    • PPE: Wear chemical-resistant gloves (JIS T 8116), safety goggles, and long-sleeved lab coats. Respiratory protection (dust masks) is recommended if airborne particles are generated .
    • Storage: Store in sealed glass containers away from light, strong oxidizers, and heat .
    • Spill Management: Collect spills using inert materials (e.g., sand) and avoid environmental discharge .

Basic: What synthetic routes are documented for pyridine derivatives with thioether functionalities?

Answer:

  • Methodological Approaches:
    • Thiol-Ene Reaction: React pyridine derivatives with thiols (e.g., propyl mercaptan) under radical initiators (e.g., AIBN) to form thioether linkages .
    • Nucleophilic Substitution: Use alkyl halides (e.g., 2-chloroethylpyridine) with sodium propylthiolate in polar aprotic solvents (e.g., DMF) .
    • RAFT Agent Synthesis: Incorporate propylthio groups via trithiocarbonate intermediates, as seen in mercaptopyridine-activated trithiol-RAFT agents .

Advanced: How can researchers resolve contradictions in catalytic data for metal complexes using this compound as a ligand?

Answer:

  • Strategies:
    • Condition Standardization: Compare catalytic activity under identical solvent, temperature, and pH conditions.
    • Spectroscopic Validation: Use X-ray crystallography to confirm ligand coordination geometry and EPR to monitor metal oxidation states .
    • Computational Modeling: Employ DFT calculations to predict electronic effects of the thioether group on metal centers .

Advanced: What experimental designs assess the oxidative stability of the propylthioethyl group?

Answer:

  • Stepwise Protocol:
    • Exposure to Oxidizers: Treat the compound with graded concentrations of H₂O₂, KMnO₄, or O₃ in controlled environments.
    • Monitoring: Use HPLC or GC-MS to track degradation products (e.g., sulfoxides/sulfones) .
    • Kinetic Analysis: Measure reaction rates under varying temperatures to determine activation energy.
    • Reference: Incompatibility with strong oxidizers noted in SDS .

Basic: How is 4-(2-(propylthio)ethyl)pyridine characterized spectroscopically?

Answer:

  • Key Techniques:
    • ¹H NMR: Peaks for pyridine protons (δ 8.5–7.5 ppm), ethyl group (δ 2.5–3.0 ppm), and propylthio (δ 1.2–1.8 ppm).
    • IR: C-S stretch at ~650 cm⁻¹, pyridine ring vibrations at 1600 cm⁻¹ .
    • Mass Spectrometry: Molecular ion peak at m/z corresponding to C₁₀H₁₅NS (MW: 197.3 g/mol).

Advanced: What strategies mitigate sulfur-based side reactions in polymer synthesis using this compound?

Answer:

  • Mitigation Steps:
    • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent disulfide formation.
    • Antioxidants: Add BHT or TEMPO to quench radical intermediates .
    • Purification: Use column chromatography to remove sulfur byproducts.
    • Reference: RAFT polymerization protocols involving thioether groups .

Basic: What are the environmental precautions for disposing of this compound?

Answer:

  • Waste Management:
    • Containment: Collect waste in airtight containers labeled for hazardous organosulfur compounds.
    • Neutralization: Treat with oxidizing agents (e.g., hypochlorite) in fume hoods to degrade thioethers .
    • Regulatory Compliance: Follow local guidelines for sulfur-containing waste disposal .

Advanced: How does the propylthioethyl group influence solubility in biphasic systems?

Answer:

  • Methodology:
    • Partition Coefficient (logP): Determine via shake-flask method using octanol/water.
    • Solubility Screening: Test in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.
    • HPLC Analysis: Compare retention times to infer hydrophobicity.
    • Insight: The thioether enhances lipophilicity, favoring organic phases .

Basic: What first-aid measures are required for accidental exposure?

Answer:

  • Emergency Response:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
    • Dermal Contact: Rinse with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure: Flush with saline solution; avoid rubbing .

Advanced: How can researchers optimize the synthesis yield of 4-(2-(propylthio)ethyl)pyridine?

Answer:

  • Optimization Parameters:
    • Catalyst Screening: Test bases (e.g., K₂CO₃) or phase-transfer catalysts.
    • Temperature Control: Reflux in ethanol (70–80°C) to enhance reaction kinetics .
    • Purification: Use recrystallization (ethanol/water) or silica gel chromatography.
    • Reference: Similar yields (~70–85%) reported for pyridine-thioether syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.